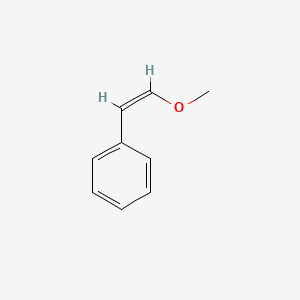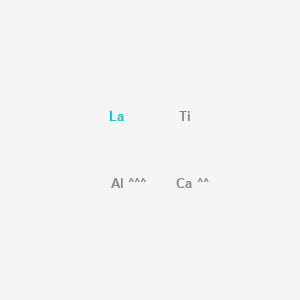
(Z)-(2-Methoxyvinyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
(Z)-(2-Methoxyvinyl)benzene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between o-methoxybenzaldehyde and a suitable ylide can yield this compound under controlled conditions.
Another method involves the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst. For this compound, the reaction between o-methoxyiodobenzene and ethylene can be catalyzed by palladium to produce the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Wittig and Heck reactions are optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
(Z)-(2-Methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield o-methoxybenzaldehyde, while reduction can produce o-methoxyethylbenzene.
科学的研究の応用
(Z)-(2-Methoxyvinyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drugs.
Industry: It is utilized in the production of polymers and resins, where its unique properties contribute to the material’s performance.
作用機序
The mechanism of action of (Z)-(2-Methoxyvinyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack. This makes the ortho and para positions more reactive, facilitating substitution reactions at these sites.
類似化合物との比較
Similar Compounds
Styrene: The parent compound of (Z)-(2-Methoxyvinyl)benzene, lacking the methoxy group.
p-Methoxystyrene: A positional isomer with the methoxy group at the para position.
m-Methoxystyrene: Another isomer with the methoxy group at the meta position.
Uniqueness
This compound is unique due to the presence of the methoxy group at the ortho position, which significantly influences its reactivity and chemical behavior. This positional difference affects the compound’s electronic properties and steric interactions, making it distinct from its isomers and other related compounds.
特性
CAS番号 |
14371-19-8 |
|---|---|
分子式 |
C13H12Cl2N2O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-di(propan-2-yl)phenol](/img/new.no-structure.jpg)
![4-(3-Anilino-5-methylimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174054.png)

![4-[3-(2-Ethyl-6-methylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174058.png)
![N-(2-methylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B1174060.png)
![4-[3-(2-Ethyl-6-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174062.png)
![4-[3-(2-Ethyl-6-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174064.png)
